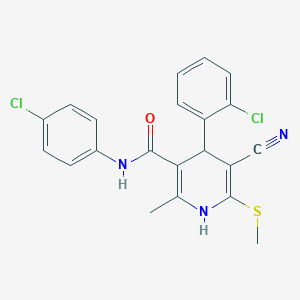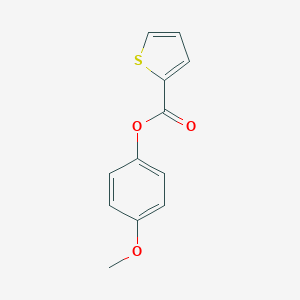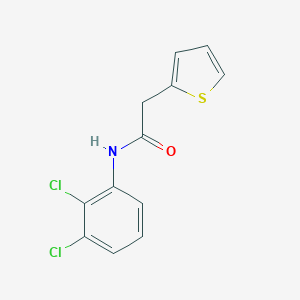
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a dihydropyridine derivative, which is a class of compounds known for their wide range of biological activities. Dihydropyridines are often used in medicine, particularly in the treatment of angina and hypertension .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine core, with various substituents including cyano, methyl, and methylsulfanyl groups, as well as two chlorophenyl groups. These groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the cyano group could increase its polarity .Applications De Recherche Scientifique
Environmental Impact of Chlorophenyl Compounds
Chlorophenols and Environmental Toxicity : Chlorophenols, including 2-chlorophenol and 4-chlorophenol, have been evaluated for their impact on the aquatic environment. These compounds exhibit moderate to considerable toxicity towards mammalian and aquatic life upon long-term exposure. Their persistence in the environment can vary, with bioaccumulation expected to be low. A notable feature of chlorophenols is their significant organoleptic effect, impacting water quality and aquatic life (Krijgsheld & Gen, 1986).
Chemical Analysis and Fate of Related Compounds
Isomer Analysis in Environmental Studies : The analysis of isomeric composition, including DDT isomers influenced by environmental processes such as biotransformation, provides insights into emission source apportionment and environmental stability. Such studies highlight the importance of detailed chemical analysis in understanding the environmental impact and fate of complex organic pollutants (Ricking & Schwarzbauer, 2012).
Applications in Synthetic Organic Chemistry
Synthesis and Applications of 1,4-Dihydropyridines : Research into 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, has shown their significance in drugs and synthetic organic chemistry. Atom economy reactions are highlighted as efficient and environmentally benign methods for the synthesis of bioactive 1,4-dihydropyridines. This underlines the potential for using complex dihydropyridines in developing biologically active compounds (Sohal, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3OS/c1-12-18(20(27)26-14-9-7-13(22)8-10-14)19(15-5-3-4-6-17(15)23)16(11-24)21(25-12)28-2/h3-10,19,25H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVRNKVLLWKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408339.png)
![dimethyl 2-(1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408344.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl propanoate](/img/structure/B408345.png)
![dimethyl 2-(8-ethoxy-1-[(4-fluorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408346.png)
![2-Chloro-1-(chloromethyl)ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B408349.png)
![Tridecyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408350.png)
![Pentyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408351.png)


![2-Propionylamino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B408356.png)


![2-acetamido-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408360.png)
![N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408362.png)